molecular formula C18H17N3O3S B4940626 N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-methyl-1,3-thiazole-4-carboxamide

N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-methyl-1,3-thiazole-4-carboxamide

Cat. No. B4940626
M. Wt: 355.4 g/mol
InChI Key: LUCDRDNUIVISHY-UHFFFAOYSA-N
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Description

N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-methyl-1,3-thiazole-4-carboxamide, also known as MPT0G211, is a novel compound that has been synthesized for its potential use in scientific research. This compound has been designed to target specific molecular pathways in cells, which makes it a promising candidate for studying various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-methyl-1,3-thiazole-4-carboxamide involves targeting specific molecular pathways in cells. This compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. By targeting these pathways, N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-methyl-1,3-thiazole-4-carboxamide has the potential to disrupt the growth and proliferation of cancer cells and other diseased cells.
Biochemical and Physiological Effects:
N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-methyl-1,3-thiazole-4-carboxamide has been shown to have various biochemical and physiological effects on cells. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell growth and proliferation. It has also been shown to have anti-inflammatory effects, which makes it a potential candidate for treating inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-methyl-1,3-thiazole-4-carboxamide in lab experiments is its specificity and potency. This compound has been designed to target specific molecular pathways in cells, which makes it a valuable tool for studying various cellular processes. However, one of the limitations of using N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-methyl-1,3-thiazole-4-carboxamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for studying N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-methyl-1,3-thiazole-4-carboxamide and its potential applications. One area of interest is in developing more potent and specific analogs of this compound for use in cancer research and other disease areas. Another direction is in studying the pharmacokinetics and pharmacodynamics of this compound in animal models and human clinical trials. Overall, N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-methyl-1,3-thiazole-4-carboxamide has the potential to be a valuable tool in scientific research and may lead to the development of new therapies for various diseases.

Synthesis Methods

The synthesis of N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-methyl-1,3-thiazole-4-carboxamide involves a series of chemical reactions that are carried out in a laboratory setting. The compound is synthesized using a multi-step synthesis method, which involves the use of various reagents and solvents. The final product is purified using chromatography techniques to ensure its purity and potency.

Scientific Research Applications

N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-methyl-1,3-thiazole-4-carboxamide has been studied for its potential use in various scientific research applications. One of the primary areas of interest is cancer research, where this compound has shown promising results in inhibiting the growth and proliferation of cancer cells. It has also been studied for its potential use in treating other diseases, such as Alzheimer's disease and inflammatory disorders.

properties

IUPAC Name

N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-2-methyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-12-21-14(11-25-12)17(22)20-10-13-6-5-9-19-18(13)24-16-8-4-3-7-15(16)23-2/h3-9,11H,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCDRDNUIVISHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)NCC2=C(N=CC=C2)OC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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